N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide
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Overview
Description
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide is a complex organic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a combination of indole and thiophene moieties, which are known for their biological activities and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide: Known for its potential biological activity and diverse applications.
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide:
Uniqueness
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide stands out due to its combination of indole and thiophene moieties, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-2-3-11-23-15-8-7-14(22-19(24)16-9-10-17(21)26-16)12-5-4-6-13(18(12)15)20(23)25/h4-10H,2-3,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFPJOCFODWILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(S4)Cl)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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